2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride
CAS No.: 2503205-25-0
Cat. No.: VC4461827
Molecular Formula: C12H14ClNO2S
Molecular Weight: 271.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2503205-25-0 |
|---|---|
| Molecular Formula | C12H14ClNO2S |
| Molecular Weight | 271.76 |
| IUPAC Name | 2-(aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H13NO2S.ClH/c13-7-9(12(14)15)6-10-5-8-3-1-2-4-11(8)16-10;/h1-5,9H,6-7,13H2,(H,14,15);1H |
| Standard InChI Key | DWRARUJVOFJONB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(S2)CC(CN)C(=O)O.Cl |
Introduction
2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride is a compound of interest in chemical and pharmaceutical research. It is characterized by its molecular formula, C12H14ClNO2S, and molecular weight of 271.76 g/mol. This compound is often utilized in various research applications due to its unique structural properties.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClNO2S |
| Molecular Weight | 271.76 g/mol |
| Purity | Typically 95% |
Biological and Chemical Applications
While specific biological activities of 2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride are not extensively reported, compounds with similar benzothiophene structures have shown potential in various biological assays. For instance, benzothiophene derivatives have been explored for their anti-inflammatory, anticancer, and enzyme inhibitory properties.
Potential Applications
-
Pharmaceutical Research: The compound's unique structure makes it a candidate for drug development, particularly in areas where benzothiophene derivatives have shown promise.
-
Chemical Synthesis: It serves as a useful intermediate in the synthesis of more complex molecules, leveraging its functional groups for further chemical transformations.
Research Findings and Future Directions
Despite the lack of specific research findings on 2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride, its structural similarity to other benzothiophene compounds suggests potential avenues for investigation. Future studies could focus on its biological activity, chemical stability, and applications in drug discovery.
Future Research Directions
-
Biological Activity Assays: Investigating the compound's effects on various biological targets to identify potential therapeutic applications.
-
Chemical Modifications: Exploring modifications to enhance stability, solubility, or biological activity.
-
Synthetic Methodologies: Developing efficient and cost-effective synthesis protocols to facilitate large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume